molecular formula C9H10N4O2 B5807499 methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B5807499
M. Wt: 206.20 g/mol
InChI Key: LNBWUASCTKIACJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated. In

Scientific Research Applications

Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been used in various scientific research applications. One of the most common applications is as a fluorescent dye for the detection of nucleic acids. This compound has also been used as a probe for the detection of enzymes such as proteases and phosphatases. In addition, methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been used as a substrate for the synthesis of nucleoside analogs.

Mechanism of Action

The mechanism of action of methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is not fully understood. However, it is believed that this compound interacts with nucleic acids and enzymes to produce fluorescent signals or other detectable changes.
Biochemical and Physiological Effects:
Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, this compound may interact with nucleic acids and enzymes in ways that could affect their function. Therefore, caution should be exercised when using this compound in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in laboratory experiments is its high sensitivity and selectivity for nucleic acids and enzymes. This compound can be used to detect very low levels of these molecules, making it a valuable tool for research. However, the limitations of using this compound include its potential interactions with nucleic acids and enzymes, which could affect their function and lead to inaccurate results.

Future Directions

There are several future directions for the study of methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. One area of research could focus on improving the sensitivity and selectivity of this compound for the detection of nucleic acids and enzymes. Another area of research could explore the use of this compound in the development of new nucleoside analogs for the treatment of viral infections and other diseases. Additionally, the potential interactions of this compound with nucleic acids and enzymes could be further investigated to better understand its mechanism of action and potential applications in scientific research.
In conclusion, methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a valuable compound for scientific research with potential applications in the detection of nucleic acids and enzymes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research in this field.

Synthesis Methods

Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate.

properties

IUPAC Name

methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWUASCTKIACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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